Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate
Description
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a methyl carboxylate group and at the 1-position with a 3-cyanopyrazine moiety. The pyrazine ring’s electron-withdrawing cyano group enhances electrophilic reactivity, while the ester group contributes to lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in analogs (e.g., ).
Structure
3D Structure
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-3-2-6-16(8-9)11-10(7-13)14-4-5-15-11/h4-5,9H,2-3,6,8H2,1H3 |
InChI Key |
CTXXRIMWMXMGKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
In this pathway, the piperidine nitrogen acts as a nucleophile, displacing a halide (e.g., chloride) from the pyrazine ring. A representative procedure involves reacting methyl piperidine-3-carboxylate with 3-cyanopyrazine-2-chloride in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in anhydrous tetrahydrofuran (THF) or 1,4-dioxane. The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity and facilitating substitution at the pyrazine’s C2 position.
Reaction Conditions:
-
Temperature: 0°C to room temperature (RT)
-
Solvent: THF or 1,4-dioxane
-
Base: NaH (2 equivalents)
Post-reaction workup typically involves quenching with saturated ammonium chloride, extraction with methyl tert-butyl ether (MTBE) or dichloromethane (DCM), and purification via flash chromatography.
Optimization of Substituent Positioning
Regioselectivity is critical, as competing reactions at alternative pyrazine positions can occur. Steric and electronic factors favor substitution at the C2 position due to the electron-withdrawing cyano group at C3, which activates the adjacent carbon for nucleophilic attack. Computational studies suggest that the transition state for C2 substitution is lower in energy compared to other positions, aligning with experimental outcomes.
Esterification Strategies for Carboxylate Functionalization
The methyl ester group in this compound is often introduced via esterification of a precursor carboxylic acid or through direct synthesis using pre-esterified piperidine derivatives.
Fisher Esterification of Carboxylic Acid Intermediates
If the synthetic pathway begins with piperidine-3-carboxylic acid, Fisher esterification with methanol under acidic conditions (e.g., sulfuric acid or HCl) is employed. For example, refluxing the acid in methanol with concentrated H2SO4 (1–2 equivalents) for 12–24 hours achieves near-quantitative conversion to the methyl ester.
Typical Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C (reflux) |
| Catalyst | H2SO4 (1.5 equivalents) |
| Solvent | Methanol (excess) |
| Yield | 85–95% |
Direct Use of Methyl Piperidine-3-carboxylate
To bypass separate esterification steps, many protocols start with methyl piperidine-3-carboxylate as the substrate. This strategy simplifies the synthesis, as the ester group remains intact during subsequent reactions. For instance, methyl piperidine-3-carboxylate reacts directly with 3-cyanopyrazine-2-chloride under NAS conditions, eliminating the need for post-substitution functionalization.
Protective Group Chemistry in Multi-Step Syntheses
Complex synthetic routes often incorporate protective groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is frequently used to shield the piperidine nitrogen during pyrazine substitution.
Boc Protection and Deprotection Workflow
-
Protection: Treating piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) yields tert-butyl piperidine-3-carboxylate.
-
Substitution: The Boc-protected piperidine undergoes NAS with 3-cyanopyrazine-2-chloride under standard conditions.
-
Deprotection: Hydrolysis of the Boc group using hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM releases the secondary amine, which is subsequently esterified if necessary.
Key Advantages:
-
Prevents N-alkylation side reactions.
-
Enhances solubility of intermediates in organic solvents.
Alternative Pathways via Reductive Amination and Cyclization
While less common, reductive amination offers an alternative route for constructing the piperidine ring. For example, condensing a pyrazine-containing aldehyde with a β-amino ester, followed by hydrogenation, can yield the piperidine scaffold.
Reductive Amination Protocol
-
Condensation: React 3-cyanopyrazine-2-carbaldehyde with methyl 3-aminopropionate in methanol.
-
Cyclization: Reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium on carbon (Pd/C).
-
Esterification: If needed, perform final esterification under acidic conditions.
Challenges:
-
Requires precise stoichiometry to avoid over-reduction.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of primary preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| NAS + Boc Protection | 75–85 | ≥98 | High | Requires deprotection |
| Direct NAS | 80–90 | ≥95 | Moderate | Sensitive to moisture |
| Reductive Amination | 60–70 | ≥90 | Low | Complex workup |
Industrial-Scale Production Considerations
For large-scale synthesis, NAS routes using methyl piperidine-3-carboxylate and 3-cyanopyrazine-2-chloride are preferred due to their reproducibility and reduced step count. Patent EP3829716B1 highlights a pilot-scale procedure producing 60 g of a related compound with >99% purity via NAS, underscoring the method’s industrial viability. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1.1. Anticancer Potential
Preliminary studies indicate that methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in cancer progression. For instance, derivatives of cyanopyrazine have shown promise in modulating pathways associated with various cancers, including non-small cell lung cancer and colorectal cancer .
Case Study:
A study involving related compounds demonstrated significant inhibition of checkpoint kinases (CHK1 and CHK2), which are critical in cell cycle regulation and cancer therapy. The modification of the cyanopyrazine moiety enhanced selectivity and potency against these kinases, suggesting that this compound could similarly be optimized for anticancer activity .
1.2. Neurological Applications
The compound's structural features may also confer neuroprotective properties. Research into similar piperidine derivatives has indicated their potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's . The interaction studies are crucial for understanding how this compound interacts with neurotransmitter systems.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that ensure structural integrity while achieving high purity levels. Common synthetic routes may include:
- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure is formed through cyclization reactions.
- Introduction of the Cyanopyrazine Moiety: This can be achieved via nucleophilic substitution or coupling reactions.
- Carboxylation: The final step often involves the introduction of the carboxylate group through carboxylic acid derivatives or direct carboxylation methods.
These synthetic approaches allow for efficient production while maintaining the compound's bioactive properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents can significantly influence pharmacological outcomes:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Cyanopyrazine moiety | High potential for inhibition | Varies | Critical for interaction with biological targets |
| Piperidine ring | Essential for stability | - | Provides structural integrity |
| Carboxylate group | Enhances solubility | - | Important for pharmacokinetics |
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds that have been studied for their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl piperidine-3-carboxylate | Piperidine ring, carboxylate group | Lacks cyanopyrazine moiety |
| 1-(3-cyanopyrazin-2-yl)piperazine | Piperazine ring instead of piperidine | Different nitrogen heterocycle |
| N-(4-pyridinyl)piperidine | Contains a pyridinyl group | Different aromatic substitution |
These comparisons highlight how variations in substitution patterns can affect biological properties and therapeutic potentials .
Mechanism of Action
The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
Table 1: Key Structural and Physical Property Comparisons
- Substituent Impact: Cyano vs. Carboxylate Position: Piperidine-3-carboxylates (e.g., target compound) exhibit higher melting points than 4-carboxylate isomers, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .
Physicochemical Properties
- Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to carboxylic acid analogs (e.g., compounds in ), which may enhance membrane permeability in biological systems.
- Solubility: Sulfonyl-containing analogs (e.g., ) may exhibit lower solubility in non-polar solvents due to their polar sulfonyl groups, whereas the cyano-pyrazine moiety could balance polarity.
Analytical Data Consistency
- HRMS Validation : Analogs like the pyrazolo[1,5-a]pyrimidine derivative (calculated m/z 484.2267, found 484.2268 ) demonstrate precise mass spectrometry validation, a standard practice for confirming the target compound’s structure.
- NMR Trends : Piperidine-3-carboxylates show characteristic shifts for the ester carbonyl (~170 ppm in ¹³C NMR) and pyrazine protons (~8–9 ppm in ¹H NMR), consistent across derivatives .
Biological Activity
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanopyrazinyl group and a carboxylate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 246.27 g/mol. The structural characteristics of this compound may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities relevant to pharmacology, including:
- Enzyme Inhibition : Compounds with similar structures have been investigated for their potential as inhibitors of specific enzymes involved in disease processes, such as kinases associated with cancer and neurological disorders .
- Cell Proliferation : In vitro studies have indicated that related compounds can decrease cell proliferation in cancer models. For example, compounds targeting CHK1 have shown significant effects on glioblastoma cell lines .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- CHK1 Inhibition : A study focusing on piperidine derivatives demonstrated that modifications to the structure could enhance the potency and selectivity of CHK1 inhibitors. Methyl 1-(3-cyanopyrazin-2-yl)piperidine derivatives showed promising results in inhibiting CHK1 activity, which is crucial for regulating the cell cycle and DNA repair mechanisms .
- Pharmacokinetics : Research on related compounds has revealed important pharmacokinetic parameters. For instance, one study reported the clearance rates and half-lives of various piperidine derivatives, highlighting the importance of structural modifications for improving bioavailability and metabolic stability .
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (min) | Bioavailability (%) |
|---|---|---|---|---|
| Compound A | 14 | 0.6 | 80 | 42 |
| Compound B | 20 | 0.8 | 60 | 50 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may act as an ATP-competitive inhibitor, binding to the active site of kinases such as CHK1, thereby disrupting their function in cell cycle regulation .
- Gene Regulation : Compounds similar to methyl 1-(3-cyanopyrazin-2-yl)piperidine derivatives have been shown to modulate gene expression related to cell growth and inflammatory responses, indicating a broader impact on cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
